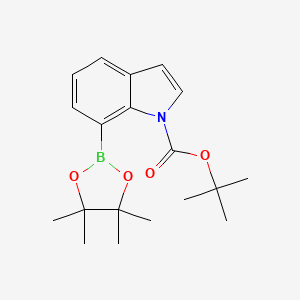
tert-Butyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate is a compound of significant interest in the field of organic chemistry. It is a derivative of indole, a heterocyclic aromatic organic compound, and contains a boronate ester group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic materials due to its unique chemical properties.
Preparation Methods
The synthesis of tert-Butyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate typically involves a multi-step process. One common method includes the following steps:
Starting Material: The synthesis begins with an indole derivative.
Borylation Reaction: The indole derivative undergoes a borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. This step introduces the boronate ester group.
Protection of Carboxyl Group: The carboxyl group is protected using tert-butyl chloroformate to form the tert-butyl ester.
The reaction conditions often involve heating the reaction mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion .
Chemical Reactions Analysis
tert-Butyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronate ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronate ester group can be oxidized to form a boronic acid derivative.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the boronate ester group is replaced by other functional groups.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide .
Scientific Research Applications
tert-Butyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate has several applications in scientific research:
Biology: The compound is used in the study of biological systems, particularly in the development of probes for imaging and diagnostic purposes.
Mechanism of Action
The mechanism of action of tert-Butyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the development of sensors and probes. The indole moiety can interact with biological targets, contributing to the compound’s biological activity .
Comparison with Similar Compounds
tert-Butyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate can be compared with other boronate ester-containing compounds such as:
tert-Butyl 7-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate: This compound has a similar structure but contains a chlorine atom, which can influence its reactivity and applications.
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: This compound contains a piperidine ring instead of an indole ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its combination of the indole moiety and the boronate ester group, which provides a versatile platform for various chemical transformations and applications .
Properties
Molecular Formula |
C19H26BNO4 |
|---|---|
Molecular Weight |
343.2 g/mol |
IUPAC Name |
tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate |
InChI |
InChI=1S/C19H26BNO4/c1-17(2,3)23-16(22)21-12-11-13-9-8-10-14(15(13)21)20-24-18(4,5)19(6,7)25-20/h8-12H,1-7H3 |
InChI Key |
DUPDKCCGBOSLEE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CN3C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) octadec-9-enoate](/img/structure/B14089915.png)


![3-(2-methoxyethyl)-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14089932.png)
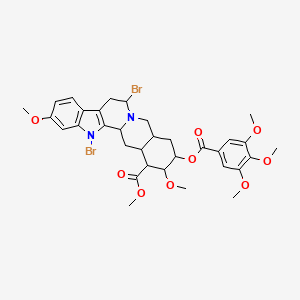
![2-[4-(4-bromophenyl)-1H-pyrazol-5-yl]-5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]phenol](/img/structure/B14089942.png)

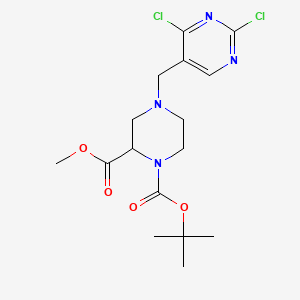
![Bis[(1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-yl)oxy]tin](/img/structure/B14089966.png)
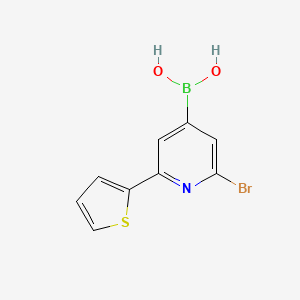
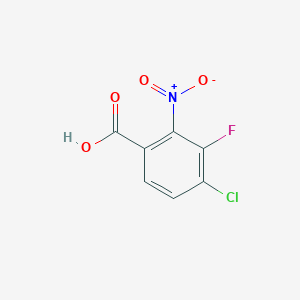
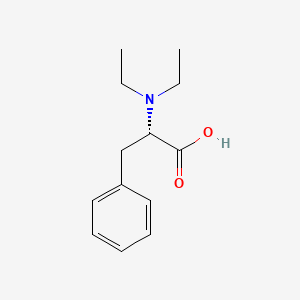
![5-(5-chloro-2-hydroxyphenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14089979.png)
![3-[(2,5-Dichlorophenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B14089982.png)
